6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
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Overview
Description
6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles This compound is characterized by the presence of a fluorophenyl group attached to the imidazo[2,1-b][1,3,4]thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation . The fluorophenyl group enhances its binding affinity to the target proteins, contributing to its potency.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
- 6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
Uniqueness
Compared to its analogs, 6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more effective candidate for drug development .
Properties
CAS No. |
1432679-30-5 |
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Molecular Formula |
C10H7FN4S |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6-(2-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine |
InChI |
InChI=1S/C10H7FN4S/c11-7-4-2-1-3-6(7)8-9(12)15-10(14-8)16-5-13-15/h1-5H,12H2 |
InChI Key |
ZHRSHUYSNWLUJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C(=N2)SC=N3)N)F |
Origin of Product |
United States |
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